(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed C-N cross-coupling reactions . The reaction mixture is typically filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Chemical Reactions Analysis
The compound may participate in various chemical reactions, but specific reactions involving this compound are not documented in the available literature .Scientific Research Applications
Synthesis and Crystal Structure Analysis
A study by Huang et al. (2021) focused on the synthesis and crystal structure of boric acid ester intermediates with benzene rings, including similar compounds to the one of interest. These compounds were obtained through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also conducted a conformational analysis using density functional theory (DFT), comparing molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. This research provides insights into the physicochemical properties of such compounds, which could be relevant for their application in various scientific domains (Huang et al., 2021).
Potential Biological Activities
Another study by Malik and Khan (2014) explored the design and synthesis of related compounds as sodium channel blockers and anticonvulsant agents. This research indicated that certain derivatives showed significant potency, suggesting the relevance of these compounds in the development of new therapeutic agents (Malik & Khan, 2014).
Antimicrobial and Analgesic Activities
Jayanna et al. (2013) synthesized derivatives of a similar compound structure and tested them for antimicrobial and analgesic activities. The study also included molecular docking studies to explore the interaction of these compounds with microbial receptors. The findings highlighted certain compounds exhibiting pronounced antimicrobial and analgesic activities, showcasing the potential application of these compounds in medicinal chemistry (Jayanna et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have anticancer activity, potentially targeting proteins involved in cell cycle regulation and apoptosis .
Mode of Action
The compound might interact with its targets, leading to changes in their function. This could result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Biochemical Pathways
The compound could affect various biochemical pathways involved in cell growth and survival. For example, it might interfere with the signaling pathways that regulate cell cycle progression and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action could include the inhibition of cell proliferation and the induction of apoptosis, leading to the death of cancer cells .
Future Directions
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)16-4-2-12(8-22-16)17(24)23-6-5-13(9-23)11-1-3-14-15(7-11)26-10-25-14/h1-4,7-8,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXIWWNHFFYFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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